

VTP-27999: A Technical Deep Dive into its Discovery and Development

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Compound of Interest		
Compound Name:	VTP-27999 TFA	
Cat. No.:	B10752354	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of VTP-27999, a potent and selective second-generation direct renin inhibitor. The document details the compound's evolution through structure-based drug design, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and a summary of its preclinical and clinical evaluation. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Visualizations of critical pathways and logical progressions are provided using Graphviz to enhance understanding.

Introduction: The Rationale for a Novel Direct Renin Inhibitor

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly in the heart and kidneys. [1][2] Direct renin inhibition, targeting the first and rate-limiting step of the RAAS cascade, offers a promising therapeutic strategy for managing these conditions.[1][2] While the first-inclass direct renin inhibitor, aliskiren, validated this approach, there remained an opportunity to develop compounds with improved pharmaceutical properties.

VTP-27999 emerged from a structure-guided drug design program aimed at optimizing a series of nonpeptidic alkyl amine renin inhibitors. The primary objectives were to enhance potency,

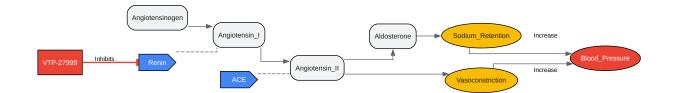


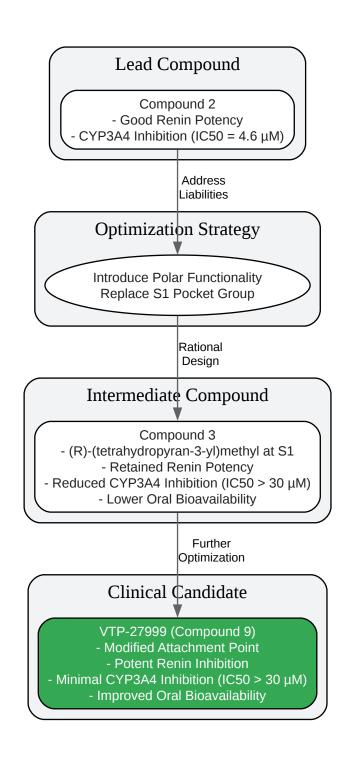
improve oral bioavailability, and minimize off-target effects, particularly the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a common liability in drug development.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

VTP-27999 exerts its therapeutic effect by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone, and consequently, vasodilation and reduced sodium and water retention.









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